REACTION_CXSMILES
|
C([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=O)=[CH:5][C:4]=1O)=O.[C:14]([OH:17])(=[O:16])[CH3:15].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:25][C:26](=[O:28])C>C(#N)C.C(OCC)(=O)C>[C:14]([O:17][C:3]1[CH:4]=[CH:5][C:6]2[CH:9]=[C:10]([C:26](=[O:28])[CH3:25])[O:12][C:7]=2[CH:8]=1)(=[O:16])[CH3:15] |f:0.1,2.3.4|
|
Name
|
acetic acid 4-Formyl-3-hydroxyphenyl acetate
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C=C(C=C1)CC(=O)O)O.C(C)(=O)O
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reflux condenser was attached
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2.0 N aqueous HCl (100 mL), saturated aqueous sodium chloride (60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford crude product
|
Type
|
CUSTOM
|
Details
|
Purification on silica (9:1 to 7:3, hexanes/ethyl, acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC2=C(C=C(O2)C(C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |